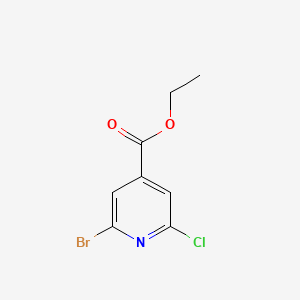
Ethyl 2-bromo-6-chloroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-6-chloroisonicotinate is a chemical compound with the molecular formula C8H7BrClNO2 . It has a molecular weight of 264.51 . The compound is typically in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 . This code provides a specific description of the molecule’s structure and composition.Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 322.2±37.0 °C at 760 mmHg . The compound does not have a readily available melting point .Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage Technology
Tsuda, Stafford, and Hussey (2017) reviewed progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and mixtures for applications in electroplating and energy storage. These technologies could be relevant to the processing or analysis of complex organic halides like Ethyl 2-bromo-6-chloroisonicotinate (Tsuda, Stafford, & Hussey, 2017).
Antioxidant Capacity Assays
Ilyasov, Beloborodov, Selivanova, and Terekhov (2020) elucidated the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, which might be applied in the study of the antioxidant properties of various compounds, including this compound, if relevant (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Chemical Recycling of Poly(ethylene terephthalate)
Karayannidis and Achilias (2007) covered research on the chemical recycling of poly(ethylene terephthalate) (PET), which involves hydrolysis and glycolysis processes that could be similar in complexity to those used in synthesizing or breaking down complex organic molecules like this compound (Karayannidis & Achilias, 2007).
Ethylene in Plants
Cristescu, Mandon, Arslanov, De Pessemier, Hermans, and Harren (2013) updated current methods for ethylene monitoring in plants, focusing on gas chromatography detection, electrochemical sensing, and optical detection. Although this is more focused on biological applications, the techniques discussed for detecting and analyzing gas-phase compounds could be applicable to studying the properties or reactions of this compound in different contexts (Cristescu et al., 2013).
Mechanism of Action
Target of Action
Ethyl 2-bromo-6-chloroisonicotinate is a chemical compound with the molecular formula C8H7BrClNO2 . .
Mode of Action
It is known that brominated and chlorinated compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions involve the interaction of the compound with other molecules, leading to changes in the molecular structure .
Biochemical Pathways
Brominated and chlorinated compounds are known to participate in various biochemical reactions, including protodeboronation . This process involves the removal of a boron atom from a molecule, which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 2645 g/mol suggests that it may have certain pharmacokinetic properties. For instance, compounds with a similar molecular weight often have good bioavailability.
Result of Action
Brominated and chlorinated compounds are known to cause various molecular and cellular changes due to their reactivity .
properties
IUPAC Name |
ethyl 2-bromo-6-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWPGSEZFXMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)




